

commercial suppliers of 1-(2-Fluoro-3-nitrophenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Fluoro-3-nitrophenyl)ethanone

Cat. No.: B2651168

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<_ An In-depth Technical Guide to the Procurement and Qualification of **1-(2-Fluoro-3-nitrophenyl)ethanone** for Pharmaceutical Research & Development

For distribution to: Researchers, Scientists, and Drug Development Professionals

**Executive Summary

1-(2-Fluoro-3-nitrophenyl)ethanone is a key substituted acetophenone derivative whose structural motifs—a fluorine atom ortho to a nitro group—make it a versatile building block in medicinal chemistry. Its utility in the synthesis of complex heterocyclic compounds and as a fragment in drug discovery necessitates a reliable supply of high-purity material. This guide provides a technical overview of the compound, a directory of established commercial suppliers, a robust workflow for supplier qualification, and essential safety and handling protocols to ensure both experimental integrity and laboratory safety.

Introduction: The Strategic Value of 1-(2-Fluoro-3-nitrophenyl)ethanone in Synthesis

1-(2-Fluoro-3-nitrophenyl)ethanone, registered under CAS Number 369-36-8, is an aromatic ketone. Its chemical reactivity is dominated by three key features:

- **The Ketone Moiety:** The ethanone group serves as a handle for a wide range of chemical transformations. The carbonyl carbon is electrophilic, and the adjacent alpha-protons are

acidic, enabling reactions such as aldol condensations, alkylations, and Wittig reactions.

- **The Nitro Group:** As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr).
- **The Fluorine Atom:** Positioned ortho to the nitro group, the fluorine atom is an excellent leaving group in SNAr reactions. The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity.^{[1][2]} The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and enhance a drug's half-life.^[1]

This unique combination of functional groups makes **1-(2-Fluoro-3-nitrophenyl)ethanone** an important intermediate for synthesizing a variety of more complex molecules, particularly in the development of novel therapeutics. Its use is prevalent in fragment-based drug discovery (FBDD), where the fluorinated phenyl ring can serve as a starting point for building lead compounds.^[3]

Key Quality & Specification Parameters for Procurement

When sourcing **1-(2-Fluoro-3-nitrophenyl)ethanone** for research and development, particularly for applications sensitive to impurities like high-throughput screening or GMP synthesis, the following parameters are critical:

Parameter	Recommended Specification	Rationale & Impact
Purity (by HPLC/GC)	≥98%	Ensures that observed biological activity or reaction outcomes are attributable to the target compound and not impurities, which could be reactive or confounding.
Identity Verification	Conforms to structure by ¹ H NMR, ¹⁹ F NMR, and MS	Confirms the correct isomeric structure and molecular weight. Isomeric impurities are particularly important to exclude.
Appearance	White to light yellow solid	Significant deviation in color may indicate the presence of oxidative or polymeric impurities.
Solvent Residue	Specified (e.g., <0.5%)	Residual solvents from synthesis can interfere with reactions or be toxic in biological assays.
Certificate of Analysis (CoA)	Required	A comprehensive CoA provides lot-specific data on purity, identity, and other tested parameters, ensuring traceability and quality.

Directory of Commercial Suppliers

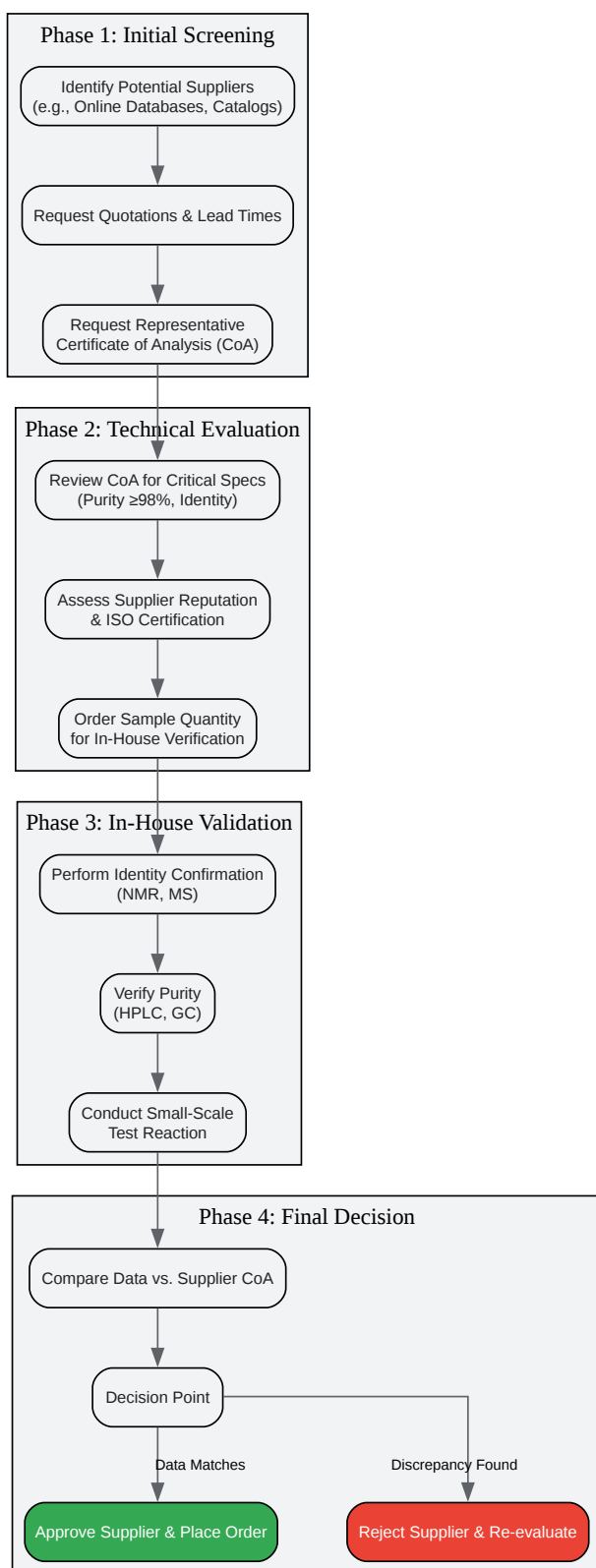
The following table summarizes prominent commercial suppliers of **1-(2-Fluoro-3-nitrophenyl)ethanone** and its isomers. Researchers should note that availability and product specifications can vary. Direct inquiry and CoA verification are always recommended.

Supplier	Isomer Offered	Purity	Notes
Sigma-Aldrich (Merck)	1-(2-Fluoro-4-nitrophenyl)ethanone	98%	A major global supplier with extensive documentation and support. [4]
Fisher Scientific	Various fluorinated acetophenones	Varies	Distributes products from multiple manufacturers; provides safety data sheets (SDS) and basic specifications. [5] [6]
BLD Pharmatech Ltd.	2-Fluoro-1-(3-nitrophenyl)ethanone	Not specified	A supplier of research chemicals and building blocks, often catering to both lab-scale and bulk inquiries. [7]
ChemScene	1-(2-Fluoro-5-nitrophenyl)ethanone	≥98%	Provides detailed product information, including purity and storage conditions. [8]
Ambeed, Inc.	1-(2-Fluoro-4-nitrophenyl)ethanone	Not specified	Specializes in building blocks and advanced intermediates for the pharmaceutical industry. [9]
CymitQuimica	1-(4-Fluoro-3-nitrophenyl)ethanone	Not specified	Provides compound descriptions and basic physical properties. [10]

Note: The exact target compound **1-(2-Fluoro-3-nitrophenyl)ethanone** may be less common than its isomers. The listed suppliers are known sources for closely related fluoro-nitrophenyl ethanones and are strong starting points for inquiries regarding custom synthesis or availability of the specific 2-fluoro-3-nitro isomer.

Procurement & Supplier Qualification Workflow

A systematic approach to qualifying a supplier is crucial for ensuring the consistency and quality of starting materials. This workflow minimizes the risk of project delays and ensures experimental reproducibility.



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Caption: Supplier Qualification Workflow Diagram.

Protocol: Incoming Material Verification

- Documentation Review: Upon receipt of a sample, immediately compare the shipping documents and the supplier's CoA with the initial request. Ensure the CAS number, chemical name, and lot number match.
- Physical Inspection: Visually inspect the material for uniform color and consistency. Note any clumps, discoloration, or foreign matter.
- Identity Confirmation (^1H NMR):
 - Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - Acquire a proton NMR spectrum.
 - Compare the observed chemical shifts, splitting patterns, and integrations with the expected structure of **1-(2-Fluoro-3-nitrophenyl)ethanone**. The aromatic region should show characteristic splitting for a 1,2,3-trisubstituted benzene ring, and a singlet corresponding to the methyl protons of the acetyl group should be present.
- Purity Analysis (HPLC):
 - Develop a suitable HPLC method, typically using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid).
 - Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).
 - Inject the sample and monitor the elution profile using a UV detector (e.g., at 254 nm).
 - Calculate the purity based on the area percentage of the main peak relative to all other peaks. The result should be $\geq 98\%$.

Handling, Storage, and Safety

Safety Precautions

Substituted nitrophenyl compounds should be handled with care. Based on safety data for analogous compounds, the following hazards are likely:

- Harmful if swallowed[4]
- Causes skin irritation[5]
- Causes serious eye irritation[5]
- May cause respiratory irritation[5]

Personal Protective Equipment (PPE):

- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[5]
- Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
- Skin and Body Protection: Wear a lab coat.
- Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[5]

Storage Conditions

- Temperature: Store at room temperature in a dry environment.[4][8]
- Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]
- Environment: Store in a well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2-Fluoro-3-nitrophenyl)ethanone is a valuable, high-reactivity building block for pharmaceutical R&D. The success of its application hinges on the procurement of high-purity material from a reliable source. By implementing a rigorous supplier qualification workflow that

includes in-house analytical verification, researchers can ensure the integrity of their starting materials. Adherence to strict safety and handling protocols is mandatory to mitigate potential health risks associated with this class of compounds. This integrated approach of careful sourcing, validation, and safe handling is fundamental to achieving reproducible and reliable scientific outcomes.

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